molecular formula C6H10O B2414961 1-(2alpha-Methylcyclopropan-1alpha-yl)ethanone CAS No. 35625-37-7

1-(2alpha-Methylcyclopropan-1alpha-yl)ethanone

Cat. No. B2414961
CAS RN: 35625-37-7
M. Wt: 98.145
InChI Key: CSEAGYCTZLEZON-XINAWCOVSA-N
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Description

The description of a compound typically includes its IUPAC name, common names, and structural formula. It may also include its appearance and odor if it’s a common compound .


Synthesis Analysis

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Molecular Structure Analysis

This involves detailing the molecular structure of the compound, including bond lengths and angles, hybridization states of the atoms, and the presence of any functional groups .


Chemical Reactions Analysis

This involves detailing the reactions the compound can undergo, including the reagents and conditions required for these reactions .


Physical And Chemical Properties Analysis

This involves detailing the physical and chemical properties of the compound, such as its melting point, boiling point, solubility, and reactivity .

Scientific Research Applications

Antimicrobial Activity

The compound has been used in the synthesis of novel antimicrobial agents. A series of novel compounds containing 1-methylindol and 1-(4,5-dihydro-1H-pyrazol-1-yl)ethanone skeletons were designed, synthesized, and biologically evaluated as potential antimicrobial agents .

Chemical Synthesis

The compound is used in the synthesis of other chemical compounds. For example, a method for synthesizing 2-chloro-1-(1-chlorocyclopropyl) ethanone involves dissolving cyclopropyl methyl ketone IV (a raw material) and introducing chlorine gas for a chlorination reaction to obtain a chlorinated product .

Aggrecanase Inhibitors

A series of (1S,2R,3R)-2,3-dimethyl-2-phenyl-1-sulfamidocyclopropanecarboxylates was discovered to be potent, highly selective, and orally bioavailable aggrecanase inhibitors. These compounds have unique P1′ groups comprising novel piperidine- or piperazine-based heterocycles that are connected to a cyclopropane amino acid scaffold via a sulfamido linkage .

Anticancer Agents

The compound has been used in the synthesis of potential anticancer agents. A series of novel compounds containing 1-methylindol and 1-(4,5-dihydro-1H-pyrazol-1-yl)ethanone skeletons were designed, synthesized, and biologically evaluated as potential tubulin polymerization inhibitors and anticancer agents .

Pharmaceutical Research

The compound is used in pharmaceutical research. For example, it is an important intermediate for synthesizing prothioconazole, a novel broad-spectrum triazolethione bactericide .

Industrial Chemical Processes

The compound is used in industrial chemical processes. For example, it is used in the synthesis of 2-chloro-1-(1-chlorocyclopropyl) ethanone, which involves a chlorination reaction .

Safety and Hazards

This involves detailing the safety precautions that should be taken when handling the compound, its toxicity levels, and how to dispose of it safely .

properties

IUPAC Name

1-[(1S,2R)-2-methylcyclopropyl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O/c1-4-3-6(4)5(2)7/h4,6H,3H2,1-2H3/t4-,6+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSEAGYCTZLEZON-XINAWCOVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC1C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1C[C@@H]1C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

98.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2alpha-Methylcyclopropan-1alpha-yl)ethanone

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